molecular formula C13H19N3O3 B8255567 tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate

tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate

Cat. No.: B8255567
M. Wt: 265.31 g/mol
InChI Key: CCGVAOOSWUXOJY-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate (CAS: 1190897-27-8) is a bicyclic heterocyclic compound featuring a pyridazine ring fused with an azepine system. Its molecular formula is C₁₃H₁₉N₃O₃, with a molecular weight of 265.3083 g/mol . The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthetic processes. This compound is commercially available (e.g., Aaron Chemicals LLC) in quantities ranging from 100 mg to 1 g, with purity and pricing details standardized .

Properties

IUPAC Name

tert-butyl 3-oxo-5,6,8,9-tetrahydro-2H-pyridazino[3,4-d]azepine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-6-4-9-8-11(17)15-14-10(9)5-7-16/h8H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGVAOOSWUXOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)NN=C2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Annulation

A prominent method for constructing the pyridazino[3,4-d]azepine core involves a one-pot tandem cyclization process under transition-metal-free conditions. In this approach, 2-aminobenzamide derivatives react with halogenated pyridazinones in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures (120–150°C). The reaction proceeds via nucleophilic aromatic substitution (SNAr), followed by intramolecular cyclization to form the azepine ring.

For example, 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one reacts with 2-aminobenzamide in DMF using sodium hydride (NaH) as the base at 80°C, yielding a fused pyridazinobenzodiazepine in 84% yield. Although this example targets a benzodiazepine analog, the methodology is adaptable to azepine systems by modifying the amine substrate.

Key Parameters:

  • Base: Cs₂CO₃ or NaH

  • Solvent: DMF

  • Temperature: 80–150°C

  • Yield: 54–84% (depending on substrate and base)

Mechanistic Insights

The mechanism involves three stages (Scheme 1):

  • SNAr Reaction: The amine nucleophile attacks the electrophilic carbon of the halogenated pyridazinone, displacing the halide.

  • Intermediate Formation: A linear intermediate forms, containing both amine and carbonyl functionalities.

  • Cyclization: Intramolecular attack of the deprotonated amine onto the carbonyl group generates the azepine ring.

This method avoids transition-metal catalysts, reducing costs and purification challenges.

Hydrazine-Mediated Pyridazine Ring Formation

Cyclocondensation with Hydrazine Hydrate

The pyridazine ring in the target compound can be synthesized via cyclocondensation of γ-keto esters or diketones with hydrazine hydrate. For instance, 6-(pyridin-2-yl)-2H-pyran-2-one reacts with hydrazine hydrate to form a dihydrazonohydrazide intermediate, which undergoes acid-catalyzed cyclization to yield pyridazine derivatives.

Procedure:

  • Hydrazine Addition: Hydrazine hydrate reacts with a γ-keto ester at room temperature to form a hydrazone.

  • Cyclization: The intermediate is treated with p-toluenesulfonic acid (PTSA) in methanol, inducing cyclization to a 1,4-dihydropyridazine.

  • Oxidation: Ceric ammonium nitrate (CAN) oxidizes the dihydropyridazine to the aromatic pyridazine.

Example Conditions:

  • Reagents: Hydrazine hydrate, PTSA, CAN

  • Solvent: Methanol

  • Yield: 70–98%

Application to Azepine Systems

Adapting this method, the γ-keto ester precursor for tert-butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate could be synthesized by introducing a Boc-protected amine into the diketone substrate. Subsequent hydrazine cyclization would form the pyridazine ring, while the azepine ring arises from intramolecular amidation.

Boc Protection Strategy

Introduction of the tert-Butoxycarbonyl Group

The Boc group is introduced early in the synthesis to protect the secondary amine during subsequent reactions. A common approach involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Typical Protocol:

  • Dissolve the amine in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv).

  • Stir at room temperature for 12–24 hours.

  • Purify via column chromatography.

Yield: >85% (for analogous azepine systems).

Deprotection Considerations

The Boc group is retained in the final product but can be removed if needed using trifluoroacetic acid (TFA) in DCM.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Metal-Free CyclizationTransition-metal-free, one-pot procedureRequires high temperatures54–84%
Hydrazine CyclizationHigh regioselectivity, mild oxidation stepsMulti-step process70–98%
Boc ProtectionCompatibility with diverse substratesAdditional purification steps>85%

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The fused pyridazinoazepine system necessitates precise control over cyclization regiochemistry. Using bulky bases like Cs₂CO₃ favors formation of the seven-membered azepine ring over smaller rings.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may lead to side reactions at high temperatures. Switching to THF or acetonitrile at lower temperatures (80°C) improves selectivity.

Oxidation Efficiency

CAN provides reliable oxidation of dihydropyridazines to pyridazines but generates cerium byproducts. Alternatives like manganese dioxide (MnO₂) or hydrogen peroxide (H₂O₂) may reduce purification complexity.

Scalability and Industrial Relevance

The metal-free one-pot method is scalable to gram quantities, with DMF removed via distillation under reduced pressure. Industrial applications prioritize Cs₂CO₃ over NaH due to easier handling and lower moisture sensitivity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate has shown promise in the development of pharmaceuticals targeting various diseases. Its structural analogs have been investigated for their potential as anti-cancer agents and neuroprotective drugs.

Case Study: Neuroprotective Effects
Research has indicated that derivatives of this compound exhibit neuroprotective properties in models of neurodegenerative diseases. A study demonstrated that these compounds could inhibit neuronal apoptosis and promote cell survival under stress conditions .

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable chemists to modify its structure to create new compounds with desired properties.

Synthesis Pathway Example
A synthetic route involves the reaction of tert-butyl 4-oxopiperidine with various reagents under controlled conditions to yield derivatives with enhanced biological activity. The synthesis typically includes steps like condensation reactions and subsequent purification processes .

Material Science

In material science, this compound has potential applications in developing polymers and nanomaterials due to its ability to form stable complexes with metals.

Data Table: Properties of Synthesized Polymers

Polymer TypeCompositionProperties
Polymeric FilmTert-butyl derivativeHigh tensile strength
NanocompositeMetal complexedEnhanced thermal stability

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Target Compound

  • Core structure: Pyridazino[3,4-d]azepine fused system.
  • Functional groups : 3-oxo group, tert-butyl carbamate.
  • Molecular formula : C₁₃H₁₉N₃O₃.

Analog 1: tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate (CAS: 1395492-99-5)

  • Core structure : Pyrido[3,4-c]pyridazine (two fused pyridazine rings).
  • Functional groups : 3-oxo group, tert-butyl carbamate.
  • Molecular formula : C₁₂H₁₇N₃O₃.
  • Key difference : Lacks the azepine ring, resulting in a smaller molecular weight (251.28 g/mol ) .

Analog 2: tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate

  • Core structure : Triazolo[4,3-d][1,4]diazepine.
  • Functional groups : 3-oxo group, tert-butyl carbamate.

Analog 3: tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS: 949922-61-6)

  • Core structure : Imidazo[1,2-a]pyrazine.
  • Functional groups : Bromine substituent, tert-butyl carbamate.
  • Molecular formula : C₁₁H₁₆BrN₃O₂.
  • Key difference : Bromine atom increases molecular weight (302.17 g/mol ) and reactivity for cross-coupling reactions .

Physicochemical Properties

Property Target Compound Analog 1 Analog 3
Molecular Weight (g/mol) 265.31 251.28 302.17
Predicted Density (g/cm³) N/A 1.30±0.1 N/A
Predicted pKa N/A 10.34±0.20 N/A
Storage Conditions Global stock (room temp) 2–8°C Not specified

Notes:

  • Analog 1’s lower molecular weight and predicted pKa (~10.34) suggest higher basicity compared to the target compound .

Biological Activity

tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate (CAS No. 1190897-27-8) is a heterocyclic compound with a molecular formula of C13H19N3O3. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Weight : 265.31 g/mol
  • Purity : 95% - 97%
  • IUPAC Name : this compound
  • Chemical Structure :
    Smiles O C N1CCC C CC1 C2 NNC2 O OC C C C\text{Smiles O C N1CCC C CC1 C2 NNC2 O OC C C C}

The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. This compound may exhibit enzyme inhibition or activation properties leading to significant biochemical effects. Specific pathways and mechanisms are still under investigation but are thought to involve modulation of signaling pathways related to inflammation and cancer progression.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds have shown promising anticancer activities. For instance, the hexahydroquinoline derivatives have been reported to possess various biological activities including anticancer effects against melanoma and non-small-cell lung cancer .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Studies on similar heterocyclic compounds have demonstrated their efficacy in reducing inflammation markers in vitro and in vivo . The specific anti-inflammatory mechanisms of this compound remain to be fully elucidated.

Case Studies

  • Study on Enzyme Inhibition :
    A recent study evaluated the inhibitory effects of various pyridazine derivatives on specific enzymes involved in cancer metabolism. The results indicated that tert-butyl 3-oxo derivatives could inhibit key enzymes at micromolar concentrations .
  • In Vivo Studies :
    In vivo studies conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups . These findings support its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common solvents used include dichloromethane or ethanol with catalysts such as triethylamine .

Synthetic Route Conditions Yield
CyclizationDichloromethaneHigh
CyclizationEthanolModerate

Q & A

Q. What synthetic methodologies are recommended for the preparation of tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, protection/deprotection of functional groups, and carboxylation. For example:

Ring Formation : Use a cyclocondensation reaction between a diamine and a ketone derivative under acidic or basic conditions to form the pyridazinoazepine core.

Protection : Introduce the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Oxidation : Install the 3-oxo group using oxidizing agents like PCC or IBX in anhydrous solvents (e.g., DCM).
Key Considerations : Monitor reaction progress via TLC or HPLC. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. Look for diagnostic peaks:
  • Boc group : ~1.4 ppm (singlet, 9H) for tert-butyl protons.
  • Carbonyl groups : ~170–180 ppm (ester) and ~200 ppm (ketone) in ¹³C NMR.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration and bond angles. Example parameters from analogous compounds:
ParameterValue (from )
Space GroupP2₁2₁2₁
Unit Cell (Å)a=8.21, b=10.34, c=12.56
Density (g/cm³)1.345

Q. What safety protocols should be followed during handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Electrostatic discharge precautions are critical for pyrophoric intermediates .
  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂ or Ar). Incompatible with strong oxidizers and acids .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C, Ni, or organocatalysts for key steps (e.g., hydrogenation).
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. For example, DMF may enhance cyclization but complicate Boc group stability.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times.
    Data-Driven Example :
ConditionYield (%)Purity (%)
DMF, 80°C, 12h6592
Toluene, 110°C, 6h7898
(Based on )

Q. How to resolve contradictions in crystallographic data interpretation (e.g., disordered atoms or twinning)?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for high-resolution data. Apply restraints for disordered tert-butyl groups.
  • Twinning Analysis : Employ PLATON to detect twinning ratios. For pseudo-merohedral twinning, refine using HKLF5 format.
  • Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., Gaussian09) to identify outliers .

Q. What computational approaches validate conformational stability and reactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvated systems (water/DMSO) to assess stability of the azepine ring.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Docking Studies : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina.

Q. How to address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :
  • NMR Shift Prediction : Use ACD/Labs or ChemDraw to simulate spectra. Compare with experimental data; deviations >0.5 ppm suggest conformational differences or impurities.
  • Impurity Profiling : Conduct LC-MS/MS to identify byproducts (e.g., de-Boc derivatives).
  • Dynamic Effects : Variable-temperature NMR can reveal rotameric equilibria affecting peak splitting .

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